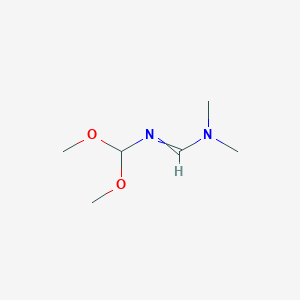
N'-(Dimethoxymethyl)-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide is a chemical compound with the molecular formula C5H13NO2. It is known for its applications in various fields, including pharmaceuticals, crop protection, and cosmetics. This compound is an excellent methylating agent for acids, amines, thiols, and amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide typically involves the reaction of N,N-dimethylformamide with methanol. This reaction is catalyzed by acids such as dry hydrochloric acid, sulfuric acid, trifluoroacetic acid, or p-toluenesulfonic acid . The reaction proceeds smoothly in the presence of 0.1 mol % acid, without the need to remove water, making it an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production of N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide follows similar synthetic routes but on a larger scale. The use of commercially available catalysts with low cost and low loadings (as low as 0.03 mol %) is common. The reaction temperature ranges from -60°C to 50°C, and the process is designed to be environmentally friendly with a simple work-up procedure .
Chemical Reactions Analysis
Types of Reactions
N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide has diverse applications in scientific research:
Chemistry: Used as a methylating agent in organic synthesis.
Biology: Utilized in the synthesis of biologically active compounds.
Medicine: Applied in the synthesis of pharmaceuticals.
Industry: Used in the production of crop protection agents and cosmetics.
Mechanism of Action
The mechanism of action of N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide involves its role as a methylating agent. It transfers methyl groups to various substrates, facilitating the formation of methylated products. This process involves the activation of the compound by acids, which enhances its reactivity towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide dimethyl acetal: An acetal obtained by formal condensation of N,N-dimethylformamide with methanol.
Uniqueness
N’-(Dimethoxymethyl)-N,N-dimethylmethanimidamide is unique due to its high efficiency as a methylating agent and its versatility in various applications, including pharmaceuticals, crop protection, and cosmetics .
Properties
CAS No. |
94815-01-7 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N'-(dimethoxymethyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H14N2O2/c1-8(2)5-7-6(9-3)10-4/h5-6H,1-4H3 |
InChI Key |
XMSNWAGJGVMCEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


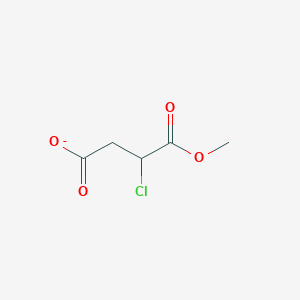
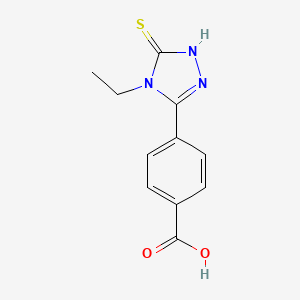
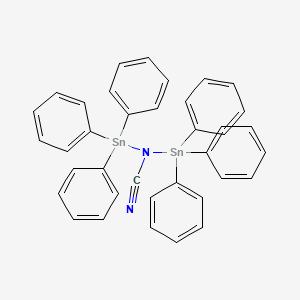
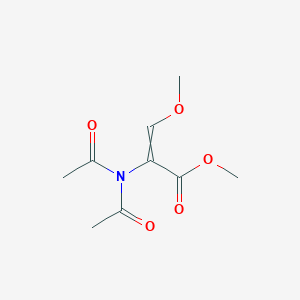
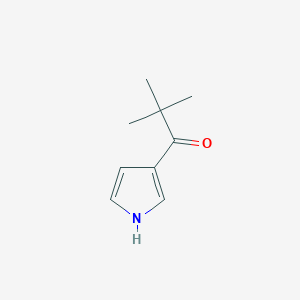
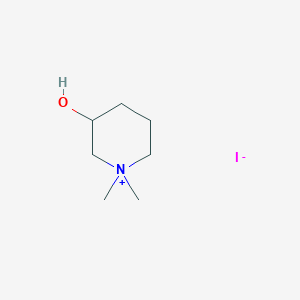
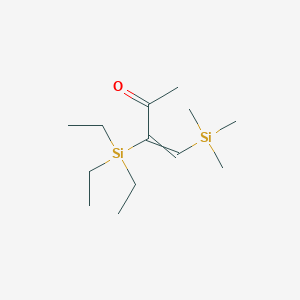
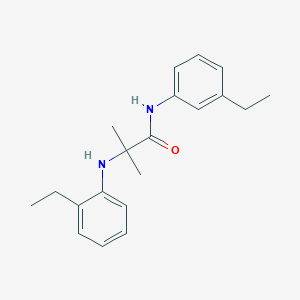
![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
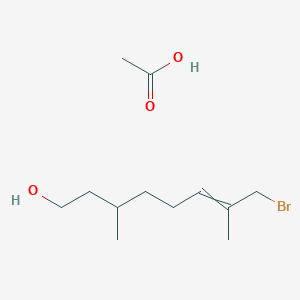
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)
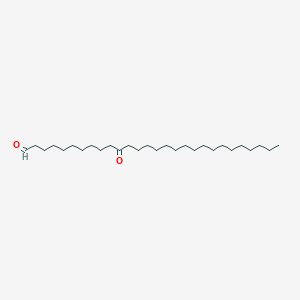
![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)
